molecular formula C22H21N3O3S B2994631 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 497248-94-9

2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2994631
CAS No.: 497248-94-9
M. Wt: 407.49
InChI Key: IEBKEHLYWTUMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a methylphenyl group, a tetrahydropyridinone ring, a sulfanyl group, and a methoxyphenylacetamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-14-6-3-4-9-17(14)18-11-20(26)25-22(19(18)12-23)29-13-21(27)24-15-7-5-8-16(10-15)28-2/h3-10,18H,11,13H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBKEHLYWTUMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route is as follows:

    Formation of the Tetrahydropyridinone Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyridinone ring. This can be achieved through a condensation reaction between a cyano-substituted ketone and an amine under acidic or basic conditions.

    Introduction of the Methylphenyl Group: The next step involves the introduction of the 2-methylphenyl group through a Friedel-Crafts acylation reaction. This reaction requires a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation of the tetrahydropyridinone ring.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with the intermediate compound obtained from the previous step.

    Attachment of the Methoxyphenylacetamide Moiety: The final step involves the coupling of the intermediate compound with 3-methoxyphenylacetic acid or its derivative. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like thiols or amines can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced nitriles

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Based on the search results, here is information regarding the applications of "2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide."

Overview

This compound is a complex organic compound that is available for research purposes. This compound has a molecular weight of 453.55 g/mol and the molecular formula C27H23N3O2S.

Potential Applications

The compound is noted for its potential biological activities, particularly its potential anticancer properties. Studies on similar compounds within the tetrahydropyridine class have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of tetrahydropyridine have demonstrated IC50 values lower than standard chemotherapeutic agents, indicating their potential as anticancer agents.

Similar Compounds

This compound is unique due to its specific combination of functional groups, including the methoxy group on the phenyl ring, along with the sulfanyl and cyano groups, which gives it distinct chemical properties and reactivity compared to its analogs. Examples of similar compounds include:

  • 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
  • 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
  • 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide
  • 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
  • 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups. The presence of the methoxy group on the phenyl ring, along with the sulfanyl and cyano groups, imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C27H23N3O2S
  • Molecular Weight : 453.55 g/mol
  • IUPAC Name : this compound

Structural Features

The unique combination of functional groups in this compound contributes to its biological activity. The presence of the tetrahydropyridinone ring, cyano group, and methoxyphenyl moiety are particularly noteworthy for their potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within the tetrahydropyridine class. For instance:

  • Cytotoxicity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of tetrahydropyridine have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2) .
  • Mechanism of Action : The mechanism often involves apoptosis induction through caspase activation and cell cycle arrest at the G1 phase. Studies indicate that compounds can inhibit key signaling pathways such as ERK1/2 kinase pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Antibacterial and Antifungal Effects : Similar derivatives have been tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). Reports indicate a minimum inhibitory concentration (MIC) as low as 16 μg/mL for certain derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity:

ModificationEffect on Activity
Addition of methoxy groupEnhanced binding affinity to target enzymes
Substitution at the cyano positionIncreased cytotoxicity against specific cancer cell lines
Variations in the tetrahydropyridine ringAltered pharmacokinetic properties

Study 1: Anticancer Efficacy

A study published in MDPI examined a series of tetrahydropyridine derivatives, including those related to our compound. The results indicated that certain substitutions significantly enhanced anticancer activity against MCF-7 cells, with compounds exhibiting IC50 values as low as 8 μM .

Study 2: Antimicrobial Properties

Research conducted on similar compounds demonstrated potent antimicrobial activity. One derivative showed an MIC of ≤0.25 μg/mL against Acinetobacter baumannii, indicating strong potential for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.